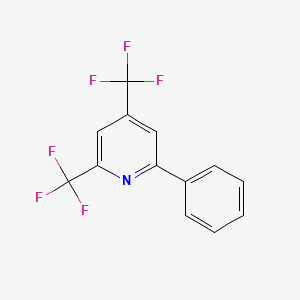
3-Pentadec-10-enylbrenzcatechin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentadec-10-enylbrenzcatechin: is a chemical compound known for its presence in the epicuticular components of certain plants, such as Lithrea caustica
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentadec-10-enylbrenzcatechin typically involves several steps. One common method starts with 2,3-dimethoxybenzaldehyde, which undergoes a Barbier coupling reaction. This is followed by the conversion of the protecting group from methyl ether to acetonylidene, and a Wittig reaction to introduce the aliphatic chain . The final product is confirmed using techniques such as 1H NMR, 13C NMR, and mass spectrometry .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Pentadec-10-enylbrenzcatechin can undergo various chemical reactions, including:
Oxidation: The catechol moiety can be oxidized to quinones under appropriate conditions.
Reduction: The double bond in the aliphatic chain can be reduced to a single bond.
Substitution: The hydroxyl groups on the catechol ring can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Saturated aliphatic chain derivatives.
Substitution: Various substituted catechol derivatives.
Aplicaciones Científicas De Investigación
3-Pentadec-10-enylbrenzcatechin has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of catechols and their derivatives.
Biology: Its presence in plant epicuticular components suggests a role in plant defense mechanisms.
Industry: Its unique chemical structure makes it a candidate for developing new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Pentadec-10-enylbrenzcatechin involves its interaction with various molecular targets and pathways:
Molecular Targets: The catechol moiety can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect pathways related to oxidative stress and inflammation, contributing to its biological effects.
Comparación Con Compuestos Similares
3-Pentadec-10-enylcatechol: A closely related compound with similar chemical properties.
Other Catechols: Compounds like catechol and its derivatives share the catechol moiety but differ in their aliphatic chains.
Uniqueness: 3-Pentadec-10-enylbrenzcatechin is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This makes it particularly interesting for applications requiring specific hydrophobic interactions and structural characteristics.
Propiedades
Número CAS |
492-90-0 |
|---|---|
Fórmula molecular |
C21H34O2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
3-pentadec-10-enylbenzene-1,2-diol |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h5-6,15,17-18,22-23H,2-4,7-14,16H2,1H3 |
Clave InChI |
WXZPKABXYFJVLD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CCCCCCCCCCC1=C(C(=CC=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-Bis(prop-2-enyl)-1,4-diazoniabicyclo[2.2.2]octane](/img/structure/B14172149.png)





![tert-butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14172192.png)

![[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile](/img/structure/B14172232.png)

![12-Methylbenzo[a]pyrene](/img/structure/B14172240.png)
-lambda~5~-phosphane](/img/structure/B14172242.png)
